4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide
Description
Properties
Molecular Formula |
C22H21N5O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide |
InChI |
InChI=1S/C22H21N5O3/c1-13-10-14(4-6-16(13)20(23)28)17-12-27-9-8-24-22(27)21(26-17)25-15-5-7-18(29-2)19(11-15)30-3/h4-12H,1-3H3,(H2,23,28)(H,25,26) |
InChI Key |
NCWGWLLQUVYIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN3C=CN=C3C(=N2)NC4=CC(=C(C=C4)OC)OC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Key Functional Groups
- Molecular Formula: C22H21N5O3
- Molecular Weight: 403.4 g/mol
- Key Features:
- Imidazo[1,2-a]pyrazine fused heterocycle
- 3,4-Dimethoxyanilino substituent at position 8 of the heterocycle
- 2-Methylbenzamide attached at position 6 of the heterocycle
The presence of both amide and anilino substituents, along with methoxy groups, suggests multiple synthetic steps involving aromatic substitution, amide bond formation, and heterocyclic ring construction.
Detailed Stepwise Synthesis Proposal
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Imidazo[1,2-a]pyrazine ring formation | Pyrazine derivative + aldehyde or amine | Acid catalysis or condensation conditions | Imidazo[1,2-a]pyrazine core with halogen substituent | Key bicyclic scaffold |
| 2 | Halogenation | Imidazo[1,2-a]pyrazine core | NBS or other halogenating agents | 6- or 8-halogenated imidazo[1,2-a]pyrazine | Position-specific halogenation |
| 3 | Buchwald-Hartwig amination | Halogenated imidazo[1,2-a]pyrazine + 3,4-dimethoxyaniline | Pd catalyst, ligand, base, solvent | 8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazine | Introduction of anilino substituent |
| 4 | Amide bond formation | 2-methylbenzoic acid derivative + amine intermediate | Coupling agent (e.g., EDCI, HATU), base, solvent | Final compound: 4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide | Formation of benzamide moiety |
Research Findings and Optimization
Catalysts and Ligands: Palladium catalysts such as Pd2(dba)3 with phosphine ligands (e.g., Xantphos) are preferred for Buchwald-Hartwig amination to ensure high coupling efficiency and selectivity.
Solvent Choice: Polar aprotic solvents like DMF or toluene are commonly used in cross-coupling and amidation steps to enhance solubility and reaction rates.
Temperature and Time: Elevated temperatures (80–120°C) are often required for amination and amidation, with reaction times ranging from several hours to overnight to achieve complete conversion.
Purification: Chromatographic techniques or recrystallization are employed to isolate the pure final compound due to the complexity and potential side products.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine formation | Condensation | Pyrazine derivative + aldehyde, acid catalyst | Efficient ring formation | Control of regioselectivity |
| Halogenation | Electrophilic aromatic substitution | NBS or halogen source | Site-specific halogenation | Over-halogenation risk |
| Anilino substitution | Buchwald-Hartwig amination | Pd catalyst, phosphine ligand, base | High selectivity and yield | Catalyst cost, ligand optimization |
| Amide bond formation | Coupling reaction | EDCI/HATU, base, solvent | Mild conditions, high yield | Side reactions with other amines |
Chemical Reactions Analysis
Types of Reactions
4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and inferred biological implications compared to analogs:
Key Observations
Substitution at Position 8: The 3,4-dimethoxyanilino group in the target compound contrasts with piperazine/morpholine-carbonyl substituents in BTK inhibitors (e.g., 4ot5, 4ot6). Methoxy groups may favor interactions with hydrophobic kinase pockets, while morpholine/piperazine substituents enhance solubility and hydrogen bonding . Nitroimidazopyrazine derivatives (e.g., 25i, 25g in –2) feature nitro groups, which are electron-withdrawing and may alter redox properties compared to the electron-donating methoxy groups in the target compound.
Substitution at Position 6: The 2-methylbenzamide in the target compound differs from 3-benzamide () and quinoline (Mps-BAY2a). Methylation likely increases metabolic stability and membrane permeability compared to non-methylated analogs . Urea-linked derivatives () exhibit antiproliferative activity via TP53 modulation, whereas benzamide derivatives (e.g., BTK inhibitors) target kinase domains.
Biological Target Specificity: BTK inhibitors (4ot5, 4ot6) bind to the kinase domain via interactions with the hinge region, facilitated by morpholine/piperazine groups . MPS1 inhibitors (e.g., Mps-BAY2a) incorporate bulky quinoline groups for selective mitotic kinase inhibition .
Physicochemical Properties :
- The 3,4-dimethoxy and methylbenzamide groups in the target compound suggest moderate solubility but improved bioavailability compared to polar urea derivatives .
Biological Activity
The compound 4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide (CAS Number: 1181328-85-7) is a derivative of imidazo[1,2-a]pyrazine and has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and antimicrobial efficacy. This article synthesizes available research findings on the biological activity of this compound, detailing its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H21N5O3
- Molecular Weight : 403.4 g/mol
- Chemical Structure : The compound features a complex structure with an imidazo[1,2-a]pyrazine core substituted with a dimethoxyaniline group and a methylbenzamide moiety.
Antitumor Activity
Research indicates that compounds within the imidazo[1,2-a]pyrazine family exhibit significant antitumor properties. In vitro studies have shown that this compound demonstrates selective cytotoxicity against various human cancer cell lines.
Table 1: Antitumor Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 1.8 | DNA intercalation and apoptosis induction |
| SW620 (Colon Cancer) | 2.5 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 3.0 | Induction of cell cycle arrest |
The compound's mechanism appears to involve intercalation into double-stranded DNA, disrupting replication processes and promoting apoptosis in cancer cells .
Antimicrobial Activity
While primarily noted for its anticancer properties, preliminary studies also suggest that this compound may exhibit antimicrobial activity. However, results have been mixed:
- Gram-positive bacteria such as Staphylococcus aureus showed some susceptibility.
- Gram-negative bacteria , including Escherichia coli, displayed resistance at standard concentrations.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μM |
| Escherichia coli | >64 μM |
These findings indicate that while there is some potential for antimicrobial applications, further optimization and testing are required to enhance efficacy .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds to establish a comparative framework for understanding the activity of imidazo[1,2-a]pyrazine derivatives:
- Study on Amidino-Substituted Imidazopyridines :
- Synthesis and Evaluation of Related Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
